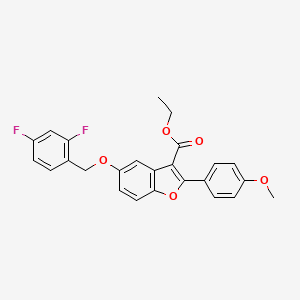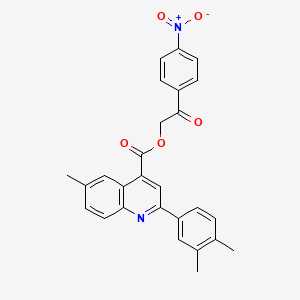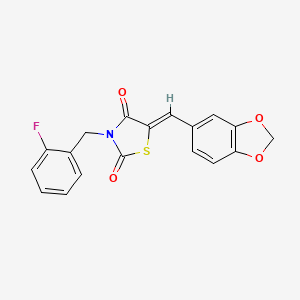![molecular formula C23H23NO7 B11624410 4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11624410.png)
4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its chemical structure consists of a butanoic acid backbone appended with a pyrrolidinone ring and various functional groups. The compound’s systematic name reflects its substituents and stereochemistry, emphasizing its complexity.
Vorbereitungsmethoden
2.1 Synthetic Routes: Several synthetic routes lead to Compound X, but one common approach involves the following steps:
Condensation Reaction: Starting from 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde, a condensation reaction forms the chalcone intermediate.
Cyclization: The chalcone undergoes cyclization with a suitable amine (e.g., proline) to form the pyrrolidinone ring.
Hydroxylation: The resulting compound is then hydroxylated at specific positions using reagents like sodium hydroxide or hydrogen peroxide.
Carboxylation: Finally, carboxylation of the hydroxylated intermediate yields Compound X.
2.2 Industrial Production: While laboratory-scale synthesis is feasible, industrial production typically employs more efficient methods, such as continuous flow processes or solid-phase synthesis. These approaches enhance yield and minimize waste.
Analyse Chemischer Reaktionen
Compound X exhibits diverse reactivity:
Oxidation: It can undergo oxidative transformations, yielding various products.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced via electrophilic or nucleophilic substitution. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).
Wissenschaftliche Forschungsanwendungen
4.1 Chemistry:
Catalysis: Compound X’s functional groups make it an intriguing catalyst for asymmetric reactions.
Supramolecular Chemistry: Its unique structure contributes to host-guest interactions and self-assembly.
Antioxidant Properties: The phenolic moieties confer antioxidant activity, potentially beneficial for health.
Anti-inflammatory Effects: Compound X may modulate inflammatory pathways.
Pharmaceuticals: Researchers explore its potential as a drug scaffold.
Materials Science: Its structural motifs inspire novel materials.
Wirkmechanismus
Compound X’s effects likely involve:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways: Activation or inhibition of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its intricate structure and multifaceted reactivity. Similar compounds include Compound Y) and Compound Z), but their distinct features set them apart.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Eigenschaften
Molekularformel |
C23H23NO7 |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
4-[(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C23H23NO7/c1-13-5-7-14(8-6-13)21(28)19-20(15-9-10-16(25)17(12-15)31-2)24(23(30)22(19)29)11-3-4-18(26)27/h5-10,12,20,25,28H,3-4,11H2,1-2H3,(H,26,27)/b21-19+ |
InChI-Schlüssel |
HTYFEHCKEIHDCY-XUTLUUPISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=C(C=C3)O)OC)/O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=C(C=C3)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11624332.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624340.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11624343.png)


![3,5-diethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624350.png)
![1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11624356.png)

![1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11624376.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11624383.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624387.png)
![4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11624390.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624404.png)
![Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11624409.png)
